Imidazoltioonas

Imidazolethiones are a class of organic compounds characterized by the presence of an imidazolyl moiety linked to a thione group. These molecules exhibit diverse functional properties, making them valuable in various applications within pharmaceuticals and agricultural chemistry. The structure typically includes a five-membered heterocycle with a nitrogen atom at the 1-position and a sulfur-containing ring closure forming the thione group. Due to their unique chemical characteristics, imidazolethiones can act as potent fungicides by disrupting fungal cell membrane integrity or as inhibitors of key enzymes involved in metabolic pathways necessary for pathogen survival.

Their biological activities are attributed to their ability to interact with specific proteins and enzymes, often leading to significant inhibitory effects on microbial growth. In drug development, these compounds are explored for their potential in treating various diseases, including infections caused by fungi and other microorganisms. Additionally, they can serve as intermediates or building blocks for the synthesis of more complex chemical entities, contributing to the broader field of organic chemistry and materials science.

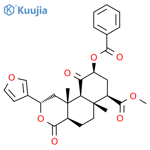

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

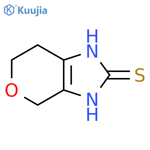

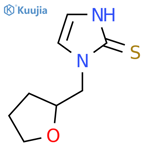

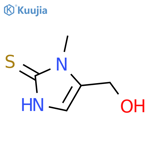

|

1H,4H,6H,7H-pyrano3,4-dimidazole-2-thiol | 1538123-78-2 | C6H8N2OS |

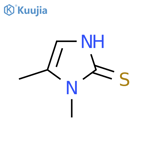

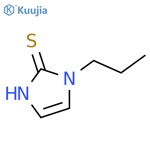

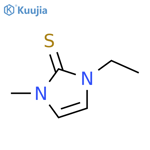

|

1,5-Dimethyl-1,3-dihydro-imidazole-2-thione | 35170-78-6 | C5H8N2S |

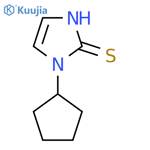

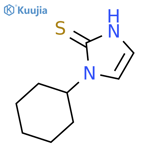

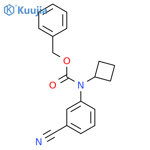

|

1-Cyclopentyl-1H-imidazole-2-thiol | 1038363-71-1 | C8H12N2S |

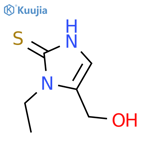

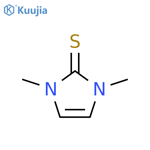

|

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol | 98412-27-2 | C6H10N2OS |

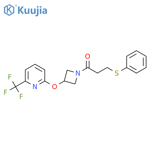

|

1-(Oxolan-2-ylmethyl)-1H-imidazole-2-thiol | 1040321-03-6 | C8H12N2OS |

|

1-Propyl-1H-imidazole-2-thiol | 10583-84-3 | C6H10N2S |

|

1-cyclohexyl-1H-imidazole-2-thiol | 64038-58-0 | C9H14N2S |

|

1,3-dimethylimidazole-2(3h)-thione | 6596-81-2 | C5H8N2S |

|

(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol | 143122-18-3 | C5H8N2OS |

|

2H-Imidazole-2-thione, 1-ethyl-1,3-dihydro-3-methyl- | 61640-28-6 | C6H10N2S |

Literatura relevante

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

Proveedores recomendados

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

Herkinorin Cas No: 862073-77-6

Herkinorin Cas No: 862073-77-6 -

-